molecular formula C12H15NO3 B8622326 4-(1-Ethoxyethoxy)-3-methoxybenzonitrile CAS No. 86052-16-6

4-(1-Ethoxyethoxy)-3-methoxybenzonitrile

Cat. No. B8622326
Key on ui cas rn: 86052-16-6
M. Wt: 221.25 g/mol
InChI Key: ZIPHEWKCROTVJP-UHFFFAOYSA-N
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Patent
US04443473

Procedure details

A solution of 5.0 g of 3-methoxy-4-(2-ethoxy-1-oxapropyl)benzonitrile in 25 ml anhydrous THF was added dropwise to 119.5 ml 1 M lithium aluminum hydride in THF. The mixture was refluxed for four hours, cooled to 0° C., and the excess reagent was quenched with 5 N NaOH. The precipitated aluminum salts were removed by filtration and the THF evaporated. The residue was partitioned between 200 ml ether and 75 ml H2O. The remaining ether layer was washed with 75 ml of brine, dried (K2CO3), filtered, and evaporated to yield 3.63 g of 2-methoxy-4-aminomethyl-(2-ethoxy-1-oxapropyl)benzene.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
119.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11][CH:12]([O:14][CH2:15][CH3:16])[CH3:13])[C:6]#[N:7].[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH2:6][NH2:7])[CH:8]=[CH:9][C:10]=1[O:11][CH:12]([O:14][CH2:15][CH3:16])[CH3:13] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=C(C#N)C=CC1OC(C)OCC
Name
Quantity
119.5 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for four hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the excess reagent was quenched with 5 N NaOH
CUSTOM
Type
CUSTOM
Details
The precipitated aluminum salts were removed by filtration
CUSTOM
Type
CUSTOM
Details
the THF evaporated
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between 200 ml ether and 75 ml H2O
WASH
Type
WASH
Details
The remaining ether layer was washed with 75 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (K2CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)CN)OC(C)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 3.63 g
YIELD: CALCULATEDPERCENTYIELD 71.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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